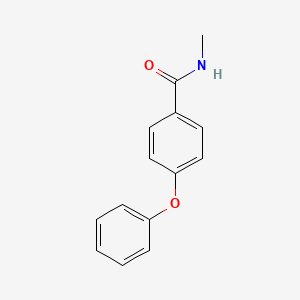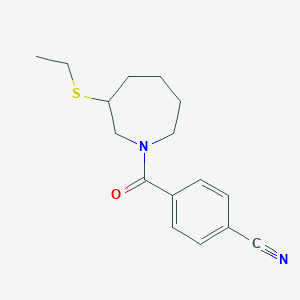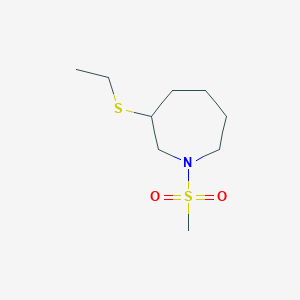
N-methyl-4-phenoxybenzamide
Vue d'ensemble
Description
N-methyl-4-phenoxybenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemistry : A study by White, Oppliger, and Johnson (1996) focused on the photochemistry of methyl-2-phenoxybenzohydroxamate, a related compound, which undergoes various reactions under photolysis, such as intramolecular cyclization and a formal 1,5 shift of the phenyl group. This highlights the compound's potential applications in photochemical research and its behavior under different solvents (White, Oppliger, & Johnson, 1996).
Microsomal Demethylation : Research by Constantino, Rosa, and Iley (1992) investigated the metabolism of N,N-dimethylbenzamides in rat liver microsomes. This study provides insights into the metabolic pathways and kinetics of compounds like N-methyl-4-phenoxybenzamide, which is important for understanding its behavior in biological systems (Constantino, Rosa, & Iley, 1992).
Metabolic Conversion : A study by Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. This research is vital for understanding the stability and metabolic fate of these compounds in biological systems (Ross et al., 1983).
Anticonvulsant Agents : Faizi et al. (2017) designed and synthesized a series of derivatives including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide as anticonvulsant agents. This shows the potential of such compounds in developing new medications for treating convulsions (Faizi et al., 2017).
Mycobacterium tuberculosis Research : Bonnac et al. (2007) reported the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue, which inhibits Mycobacterium tuberculosis NAD-dependent enoyl-ACP reductase (InhA). This highlights its potential in developing treatments for tuberculosis (Bonnac et al., 2007).
Environmental Phenols in Human Milk : A study by Ye et al. (2008) developed a method to measure concentrations of environmental phenols, including compounds related to this compound, in human milk. This research is significant for assessing human exposure to these compounds (Ye et al., 2008).
Radiopharmaceuticals : Research by Mertens et al. (1994) involved the radioiodination of compounds with structures similar to this compound for potential use in gamma-emission tomography. This study contributes to the field of medical imaging and diagnostics (Mertens et al., 1994).
Propriétés
IUPAC Name |
N-methyl-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(16)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNXQATQXWGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)
![7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)


![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)
![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7564330.png)
![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)

